molecular formula C19H14FN7O2 B265794 8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B265794
M. Wt: 391.4 g/mol
InChI Key: CHFCDXGYNKJUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly referred to as "Cyclen," is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Cyclen contains a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for research and development.

Mechanism of Action

Cyclen's mechanism of action is complex and not yet fully understood. However, it is known that Cyclen can interact with various biological systems, including enzymes, receptors, and DNA. Cyclen's ability to interact with these systems makes it a valuable tool for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
Cyclen has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of enzymes, the modulation of receptor activity, and the binding to DNA. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for studying the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

Cyclen has several advantages and limitations for use in lab experiments. One of the main advantages of Cyclen is its ability to interact with biological systems in a specific way, making it a valuable tool for studying the mechanisms of various biological processes. However, Cyclen's complex structure can make it difficult to synthesize, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving Cyclen. One potential area of research is the development of new drugs that utilize Cyclen's unique structure. Another potential area of research is the study of Cyclen's interactions with various biological systems, including enzymes, receptors, and DNA. Additionally, further research is needed to fully understand Cyclen's mechanism of action and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of Cyclen is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing Cyclen is the "Pictet-Spengler" reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. This reaction results in the formation of a cyclic imine, which can be further modified to produce Cyclen.

Scientific Research Applications

Cyclen has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research involving Cyclen is in the development of new drugs. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for drug discovery and development.

properties

Product Name

8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C19H14FN7O2

Molecular Weight

391.4 g/mol

IUPAC Name

8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H14FN7O2/c1-29-13-8-4-10(5-9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-2-6-12(20)7-3-11/h2-9,17,25-26H,1H3

InChI Key

CHFCDXGYNKJUBE-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F

SMILES

COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.